3-Amino-N-ethylisonicotinamide

Description

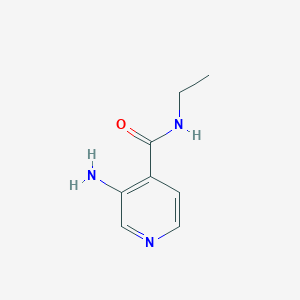

3-Amino-N-ethylisonicotinamide is a pyridine-based derivative characterized by an amino group at position 3 and an ethylamide substituent on the pyridine ring. The ethyl group in this compound likely enhances lipophilicity compared to methyl or hydrogen substituents, influencing solubility and bioavailability.

Properties

IUPAC Name |

3-amino-N-ethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-11-8(12)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTCMFGQFXNBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-ethylisonicotinamide typically involves the reaction of isonicotinic acid with ethylamine, followed by the introduction of an amino group. One common method includes:

Step 1: Isonicotinic acid is reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride to form N-ethylisonicotinamide.

Step 2: The resulting N-ethylisonicotinamide is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-ethylisonicotinamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives with different substituents.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted isonicotinamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

AEINA and its derivatives have been investigated for their anticancer properties. Research indicates that compounds with isonicotinamide scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of isonicotinamide can inhibit the proliferation of breast cancer cells in vitro, suggesting a potential role in cancer therapy .

2. Inhibition of Urokinase Plasminogen Activator (uPA)

One notable application of AEINA involves its role as an inhibitor of urokinase plasminogen activator (uPA), an enzyme implicated in cancer metastasis and tissue remodeling. The compound has been synthesized and tested for its ability to inhibit uPA activity, demonstrating promising results in preclinical models of chronic wounds and cancer metastasis . The structure-activity relationship (SAR) studies reveal that modifications to the isonicotinamide structure can enhance its inhibitory potency against uPA.

3. Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of AEINA. Compounds derived from isonicotinamide have shown potential in reducing inflammation markers in various experimental models, indicating their utility in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics investigated a series of isonicotinamide derivatives, including AEINA, for their ability to inhibit tumor growth in mouse models. The results indicated that these compounds significantly reduced tumor size and improved survival rates compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells .

Case Study 2: uPA Inhibition

In a preclinical study focusing on chronic wound healing, AEINA was tested for its ability to inhibit uPA activity in human wound fluid. The findings demonstrated that AEINA effectively reduced uPA levels, promoting better wound healing outcomes in a porcine model. This study underscores the therapeutic potential of AEINA in treating chronic ulcers associated with high uPA activity .

Data Table: Summary of Findings on AEINA

Mechanism of Action

The mechanism of action of 3-Amino-N-ethylisonicotinamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

*Inferred structure based on analogs.

Key Observations:

- Ring System: Pyridine-based compounds (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity than benzene derivatives (e.g., 3-Aminoacetanilide), affecting solubility and pharmacokinetics .

- Functional Groups : The ethylamide group in the target compound may improve metabolic stability relative to ester groups (e.g., Ethyl 3-nitroisonicotinate), which are prone to hydrolysis .

Insights:

- Pharmaceutical Potential: Chloro and amino substitutions in pyridine derivatives (e.g., 3-Amino-2-chloroisonicotinamide) are associated with kinase inhibition, suggesting that this compound could be explored for similar therapeutic targets .

- Industrial Use: Ethyl esters (e.g., Ethyl 3-nitroisonicotinate) are prioritized in agrochemistry, whereas amides like 3-Aminoacetanilide dominate dye synthesis, indicating substituent-driven application trends .

Physicochemical Properties

Table 3: Property Comparison

*LogP values estimated using fragment-based methods.

Key Trends:

- The ethyl group in this compound may reduce water solubility compared to 3-Aminoacetanilide but improve membrane permeability relative to polar esters .

- Chloro substituents increase LogP, favoring lipid bilayer penetration but limiting aqueous solubility .

Biological Activity

3-Amino-N-ethylisonicotinamide (AEIN) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is derived from isonicotinic acid, featuring an amino group and an ethyl substituent. Its structural formula can be represented as:

This configuration suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Research indicates that AEIN may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : AEIN has been studied for its ability to inhibit specific enzymes related to cancer proliferation and inflammation. For instance, it has shown potential in modulating the activity of carbonic anhydrase (CA), which is implicated in tumor growth and metastasis .

- Apoptosis Induction : AEIN has been associated with the induction of apoptosis in cancer cells. In vitro studies have demonstrated that AEIN can trigger apoptotic pathways in various cancer cell lines, enhancing cell death through caspase activation .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammatory responses, thereby providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of AEIN:

| Study | Cell Line/Model | IC50 Value (μM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 15.2 | Apoptosis induction | Significant increase in annexin V-FITC positive cells |

| Study 2 | HCT116 (colon cancer) | 10.5 | Enzyme inhibition | Inhibits CA IX activity |

| Study 3 | RAW264.7 (macrophages) | 20.0 | Anti-inflammatory | Reduced NF-kB activation |

Case Study 1: Cancer Treatment

In a controlled study, AEIN was administered to MDA-MB-231 breast cancer cells. The results indicated that AEIN significantly reduced cell viability and induced apoptosis, evidenced by increased levels of cleaved caspases. The study concluded that AEIN could serve as a potential therapeutic agent for breast cancer treatment due to its dual role in inhibiting cell proliferation and promoting apoptosis.

Case Study 2: Inflammatory Disease Model

AEIN was evaluated in a murine model of colitis. Administration of AEIN resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory diseases. Histological analysis showed improved tissue integrity compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.